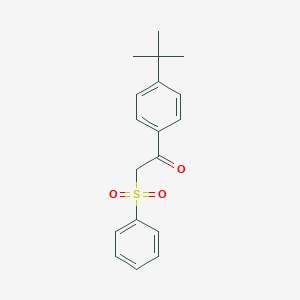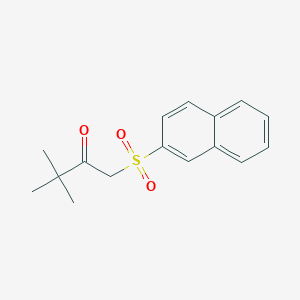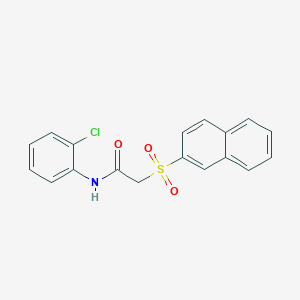![molecular formula C15H16BrN3O3S B285645 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285645.png)
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine, also known as BPH-715, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In one study, this compound was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in mice with induced inflammation. In another study, this compound was found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. However, this compound also has limitations, including its potential toxicity and lack of selectivity for certain enzymes and signaling pathways.
Orientations Futures
There are several future directions for research on 4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine. One area of research is to further investigate its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to develop more selective and less toxic analogs of this compound that can be used in clinical trials. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways involved in inflammation and tumor growth.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory and anti-tumor properties have been studied extensively, and it has shown promise in treating neurodegenerative diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound has the potential to be a valuable tool in scientific research and drug development.
Méthodes De Synthèse
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine can be synthesized using a multi-step process that involves the reaction of 4-bromophenylhydrazine with 2-chloroacetic acid to form 4-(4-bromophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 3-mercapto-N-(morpholin-4-yl)propanamide to form this compound.
Applications De Recherche Scientifique
4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine has been studied for its potential therapeutic properties in various scientific research applications. One study found that this compound has anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. Another study showed that this compound has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C15H16BrN3O3S |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-3-1-11(2-4-12)14-17-18-15(22-14)23-10-5-13(20)19-6-8-21-9-7-19/h1-4H,5-10H2 |
Clé InChI |
SVVOTICBQPIDSI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)


![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
![N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285587.png)
